
2-NITROBENZOIC ACID-(RING-UL-14C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-NITROBENZOIC ACID-(RING-UL-14C) is a radiolabeled compound used in various scientific research applications. It is a derivative of 2-nitrobenzoic acid, where the benzene ring is uniformly labeled with carbon-14. The molecular formula of this compound is C7H5NO4, and it has a molecular weight of 167.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-nitrobenzoic acid . The carbon-14 labeling is achieved through a specialized process that incorporates the isotope into the benzene ring.
Industrial Production Methods
Industrial production of 2-NITROBENZOIC ACID-(RING-UL-14C) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-NITROBENZOIC ACID-(RING-UL-14C) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming anthranilic acid.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.
Major Products Formed
Aplicaciones Científicas De Investigación
2-NITROBENZOIC ACID-(RING-UL-14C) is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Mecanismo De Acción
The mechanism of action of 2-NITROBENZOIC ACID-(RING-UL-14C) involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The radiolabeled carbon-14 allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions .
Comparación Con Compuestos Similares
2-NITROBENZOIC ACID-(RING-UL-14C) can be compared with other nitrobenzoic acids and radiolabeled compounds:
Benzoic Acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid group, affecting its solubility and reactivity.
Anthranilic Acid: Formed by the reduction of 2-nitrobenzoic acid, it has an amine group instead of a nitro group.
3-Nitrobenzoic Acid: Similar structure but with the nitro group in the meta position, leading to different reactivity and properties.
4-Nitrobenzoic Acid: Similar structure but with the nitro group in the para position, affecting its chemical behavior.
2-NITROBENZOIC ACID-(RING-UL-14C) is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in various scientific studies .
Propiedades
Número CAS |
104810-18-6 |
|---|---|
Fórmula molecular |
C7H5NO4 |
Peso molecular |
179.23 |
Sinónimos |
2-NITROBENZOIC ACID-(RING-UL-14C) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
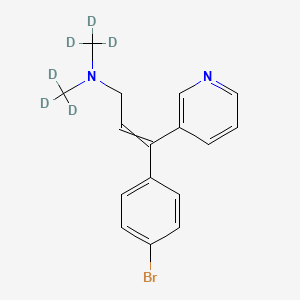
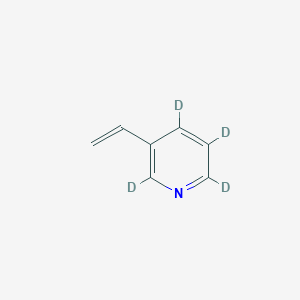
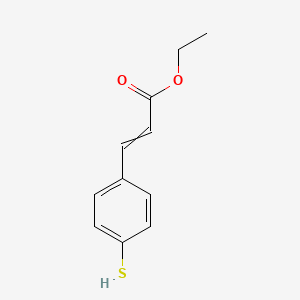
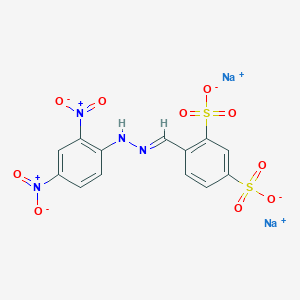
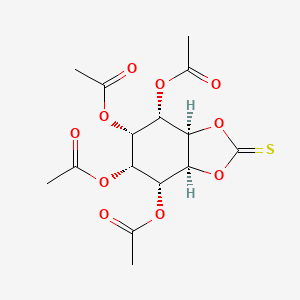
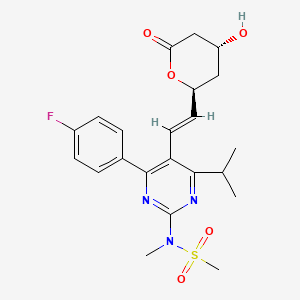
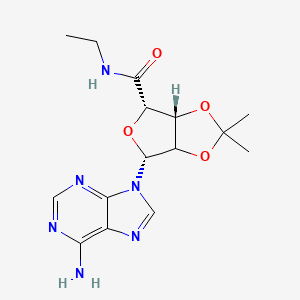
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
pyrimidine-2,4-dione](/img/structure/B1140558.png)
